![molecular formula C7H5N5O2 B7761630 CID 150847](/img/structure/B7761630.png)
CID 150847
Overview
Description
CID 150847 is a useful research compound. Its molecular formula is C7H5N5O2 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 150847 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 150847 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Use in Protein Function Studies : CID (Chemically Induced Dimerization) has been crucial in studying various biological processes, offering reversible and spatiotemporal control of protein function in cells. It's particularly useful in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Applications in Gene Regulation and Editing : Engineered PROTAC-CID systems show promise for mammalian inducible gene regulation and gene editing. They enable fine-tuning gene expression at gradient levels and can be used for transient genome manipulation (Ma et al., 2023).
Resolving Problems in Cell Biology : CID techniques have provided insights into lipid second messengers and small GTPases, helping resolve the "signaling paradox". Recent advances in CID offer improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Improving Water Use Efficiency in Agriculture : In agriculture, CID as carbon isotope discrimination is used as a selection criterion for improving water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).
Methodological Challenges in Developmental Studies : The CID process in research methodologies helps in collecting public health risk-related behaviors and values, aiding in the development of education and intervention programs (Tashima, Crain, O'reilly, & Elifson, 1996).
In Protein-Protein Interaction Studies : CID is used to study dynamic biological processes regulated by protein-protein interactions and protein localization, especially in cell signaling networks (Aonbangkhen et al., 2018).
In Mass Spectrometry and Peptide Sequencing : CID, particularly collision-induced dissociation, is widely used in mass spectrometry for peptide sequencing and understanding protein mixtures (Medzihradszky & Chalkley, 2015).
properties
IUPAC Name |
2-amino-4-oxo-1H-pteridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJAQDVNMGLRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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